

Application Notes and Protocols for Crystallizing HIV-1 Protease with JG-365

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of chemically synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor **JG-365**. The information is compiled from seminal studies that led to the high-resolution crystal structure of the complex, offering critical insights for structure-based drug design.

Introduction

HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease and its inhibitors is fundamental for the development of new, more effective drugs. **JG-365** is a heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's substrate.[1][2] The determination of the crystal structure of the HIV-1 protease in complex with **JG-365** has provided a detailed map of the binding interactions, guiding further drug development efforts. The Ki for **JG-365** is 0.24 nM.[1][2][3]

This protocol is based on the methods described for the crystallization of a chemically synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals for X-ray diffraction studies.[1][2][4]

Quantitative Data Summary



The following tables summarize the key quantitative data associated with the HIV-1 protease/**JG-365** complex and the crystallographic analysis.

Table 1: Inhibitor and Binding Affinity

Parameter	Value	Reference
Inhibitor	JG-365	[1][2]
Inhibitor Sequence	Ac-Ser-Leu-Asn-Phe- ψ[CH(OH)CH2N]-Pro-lle-Val- OMe	[1][2]
Inhibition Constant (Ki)	0.24 nM	[1][2][3]

Table 2: Crystallographic Data for HIV-1 Protease/**JG-365** Complex

Parameter	Value	Reference
PDB ID	2J9J / 7HVP	[2][5]
Resolution	1.04 Å / 2.4 Å	[1][5]
Space Group	P41212	[4]
Unit Cell Dimensions (a, b, c)	50.24 Å, 50.24 Å, 106.56 Å	[4]
R-factor	0.146 (at 2.4 Å)	[1][2]

Experimental Protocols

This section details the methodologies for the preparation of the chemically synthesized HIV-1 protease and its co-crystallization with the inhibitor **JG-365**.

Protocol 1: Preparation of Chemically Synthesized HIV-1 Protease

The HIV-1 protease used in the original crystallization studies with **JG-365** was prepared by total chemical synthesis.[1][4] This approach allows for the incorporation of non-coded amino



acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were replaced with α -amino-n-butyric acid to prevent oxidation and simplify handling.[4]

Note: The total chemical synthesis of a protein is a complex process requiring specialized expertise and equipment. For a detailed methodology, users are directed to the original publications by Stephen B.H. Kent and colleagues.

Protocol 2: Co-crystallization of HIV-1 Protease with JG-365

This protocol is a modification of the method originally described by McKeever et al. for the crystallization of HIV-1 protease.[4][5]

Materials:

- Chemically synthesized and purified HIV-1 protease
- JG-365 inhibitor
- Sodium acetate buffer (0.1 M, pH 5.4)
- Saturated ammonium sulfate solution
- Deionized water
- Crystallization plates (e.g., VDX plates)
- Siliconized glass cover slips

Procedure:

- Preparation of the Protein-Inhibitor Complex:
 - Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM sodium cacodylate, pH 7.0 with 250 mM NaCl, as used for the unliganded enzyme) to a final concentration suitable for crystallization (typically 1-2 mg/mL).
 - Add a 5-fold molar excess of the JG-365 inhibitor to the protein solution.



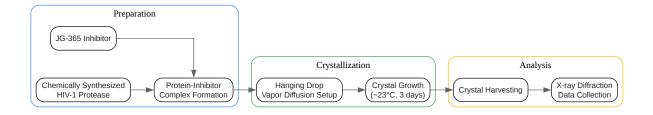
- Incubate the mixture to allow for complex formation. The exact incubation time and temperature were not specified in the abstracts, but a common practice is to incubate for at least 1 hour on ice or at 4°C.
- Crystallization Setup (Vapor Diffusion Hanging Drop Method):
 - Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the saturated ammonium sulfate solution in a 1:1 (v/v) ratio.
 - Pipette 500 μL to 1 mL of the reservoir solution into the wells of the crystallization plate.
 - \circ On a siliconized glass cover slip, mix 2-5 μ L of the protein-inhibitor complex solution with an equal volume of the reservoir solution.
 - Invert the cover slip and seal the well of the crystallization plate.
- · Crystal Growth:
 - Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1
 protease/JG-365 complex were reported to grow at approximately 23°C over a period of 3
 days.[2]
 - Monitor the drops periodically for the appearance of crystals. The crystals are described as having a tetragonal bipyramidal morphology.[5]
- Crystal Handling and Data Collection:
 - Once the crystals have reached a suitable size (e.g., 0.06 x 0.1 x 0.4 mm), they can be harvested for X-ray diffraction analysis.
 - Mount the crystal in a quartz capillary for data collection.

Visualizations

Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1 protease with **JG-365**.





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Caption: Workflow for the co-crystallization of HIV-1 protease and **JG-365**.

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